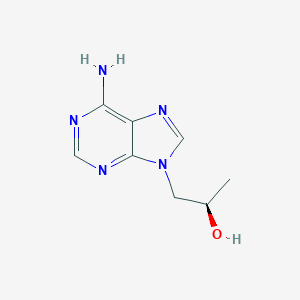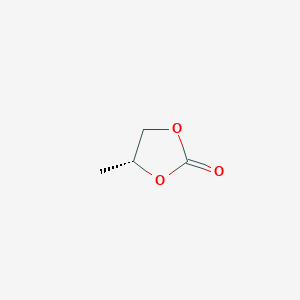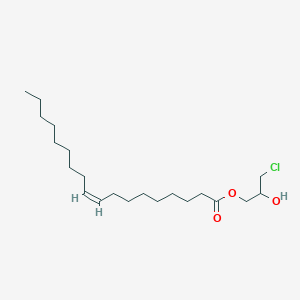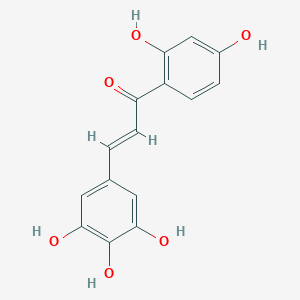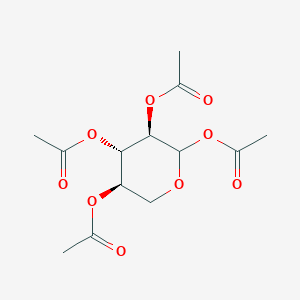
1,2,3,4-Tetra-O-acetyl-D-xylopyranose
描述
1,2,3,4-Tetra-O-acetyl-D-xylopyranose is a synthetic intermediate. It is chiefly employed to study possible anticancer drugs and broad-spectrum antibiotics. It also contributes to the study of diabetes and neurodegenerative diseases . It is a useful research chemical compound used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues .
Synthesis Analysis
D-Xylose was converted via 1,2-O-isopropylidene-alpha-D-xylofuranose into 3-O-benzoyl-5-S-benzoyl-1,2-O-isopropylidene-alpha-D-xylofuranose which, after methanolysis, acetylation and subsequent acetolysis afforded 1,2,3,4-tetra-O-acetyl-5-thio-alpha-D-xylopyranose in an overall yield of 36% .Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetra-O-acetyl-D-xylopyranose is C13H18O9 . The IUPAC name is [ (3 R ,4 S ,5 R )-4,5,6-triacetyloxyoxan-3-yl] acetate . The InChI is InChI=1S/C13H18O9/c1-6 (14)19-10-5-18-13 (22-9 (4)17)12 (21-8 (3)16)11 (10)20-7 (2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 .Chemical Reactions Analysis
1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose is used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues . Photobromination of tetra–acetyl-β–xylopyranose gives a crystalline product with bromine replacing the axial hydrogen atom at C-5. Nucleophilic displacement of the bromine afforded compounds with inverted stereochemistry at this centre .Physical And Chemical Properties Analysis
The molecular weight of 1,2,3,4-Tetra-O-acetyl-D-xylopyranose is 318.28 g/mol . It has a XLogP3-AA of -0.2, indicating its solubility in water and lipids . It has 0 hydrogen bond donors and 9 hydrogen bond acceptors . It has 8 rotatable bonds .科学研究应用
Synthesis of Tritium-Labeled D-Xylose and Derivatives : It is used in synthesizing D-xylose-5-3H and its derivatives, such as 1,2,4-orthoacetyl-3-O-acetyl-α-D-xylopyranose-5-3H (Bochkov & Rodionov, 1975).
Synthesis of Novel Nucleosides : The compound is useful for synthesizing novel nucleosides, like 1-(2,3,4-tri-O-acetyl-5-thio-β-xylopyranosyl)-lumazine and -pyrimidine nucleosides (Al-Masoudi & Pfleiderer, 1993).
Peptide Synthesis : It plays a role in the synthesis of peptide compounds like L-Alanyl-3-O-(β-D-xylopyranosyl)-L-seryl-glycyl-L-isoleucin (Paulsen & Brenken, 1988).
Photosynthesis Research : It has been used in studies related to photosynthesis, especially in the synthesis of derivatives like 1-O-acetyl-2,3,5,6-tetra-O-benzoyl-4-chloro-D-xylopyranose (Farrier et al., 1984).
Synthesis of Saccharide Polymers : This compound is utilized in the synthesis of saccharide polymers with different sugar content and molecular weights (Yaacoub et al., 1997).
Antithrombotic Agents : It can be transformed into antithrombotic agents, highlighting its potential in medicinal chemistry (Bozo et al., 1998).
属性
IUPAC Name |
[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQJPYNENPSSS-DAAZQVBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetra-O-acetyl-D-xylopyranose | |
CAS RN |
62929-49-1 | |
| Record name | 1,2,3,4-Tetraacetyl-xylopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




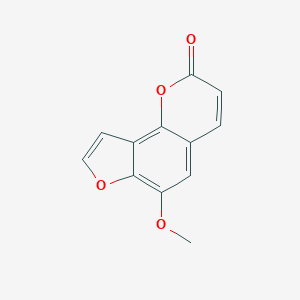
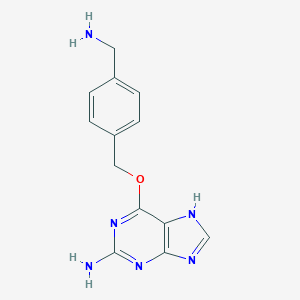
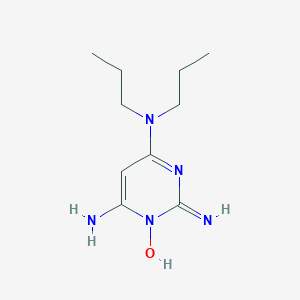
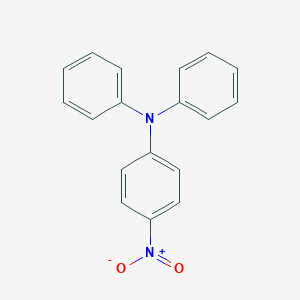
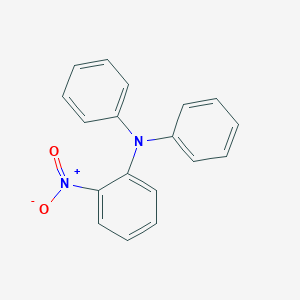

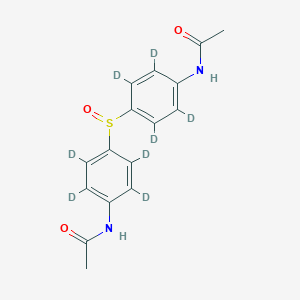
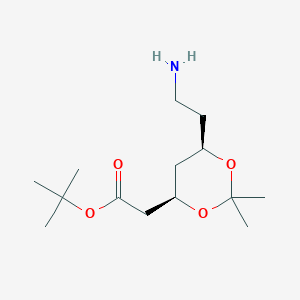
![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)
